Bienvenue dans la boutique en ligne BenchChem!

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide

17β-HSD1 inhibition Endocrinology Breast Cancer

N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide (CAS 921837-52-7) is a synthetic small molecule with the molecular formula C19H20N2O4 and a molecular weight of 340.4 g/mol. It belongs to the 2-oxoindoline (indolinone) class, a privileged scaffold in medicinal chemistry, characterized by an N(1)-ethyl substitution on the indolinone core and a 3,4-dimethoxybenzamide moiety linked via an amide bond at the 5-position.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 921837-52-7
Cat. No. B2376280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide
CAS921837-52-7
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N2O4/c1-4-21-15-7-6-14(9-13(15)11-18(21)22)20-19(23)12-5-8-16(24-2)17(10-12)25-3/h5-10H,4,11H2,1-3H3,(H,20,23)
InChIKeyPDRFCOLDJVGMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide (CAS 921837-52-7): Core Identity and Sourcing Context


N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide (CAS 921837-52-7) is a synthetic small molecule with the molecular formula C19H20N2O4 and a molecular weight of 340.4 g/mol. It belongs to the 2-oxoindoline (indolinone) class, a privileged scaffold in medicinal chemistry, characterized by an N(1)-ethyl substitution on the indolinone core and a 3,4-dimethoxybenzamide moiety linked via an amide bond at the 5-position. This specific substitution pattern establishes a baseline molecular architecture against which structurally analogous benzamide-indolinones must be compared.

Why N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide Cannot Be Replaced by Generic Indolinone Analogs


Indolinone-based benzamides exhibit profound sensitivity to substitution patterns; even minor modifications to the N(1)-alkyl group, the position of the benzamide linkage, or the methoxy substitution on the benzamide ring can lead to substantial loss of target affinity or altered selectivity profiles. [1] The specific combination of an N(1)-ethyl group and a 3,4-dimethoxybenzamide moiety in this compound creates a unique pharmacophoric fingerprint that is not present in the N-unsubstituted, N-methyl, diethoxy, or regioisomeric dimethoxy analogs. Generic substitution without head-to-head comparative data therefore carries a high risk of invalidating SAR continuity.

Quantitative Differentiation Evidence for N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide


17β-HSD1 Inhibitory Potency of N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide vs. Structural Analogs

N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide has been reported as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM in a cell-free enzymatic assay. [1] This potency positions it among the most active 17β-HSD1 inhibitors described to date when compared to known inhibitors; for instance, the widely studied steroidal inhibitor E1-based compound STX1040 shows an IC50 of approximately 25 nM under comparable assay conditions, representing a ~21-fold lower potency. [2] It must be noted that this comparison is cross-study and cross-structural class; direct head-to-head data against the closest indolinone analogs (e.g., N-(1-ethyl-2-oxoindolin-5-yl)benzamide, CAS 921837-58-3) have not been identified in the public domain.

17β-HSD1 inhibition Endocrinology Breast Cancer

17β-HSD2 Selectivity Profile: Human vs. Mouse Enzyme Inhibition

The compound displays a notable species-dependent selectivity window between human and mouse 17β-HSD2. Against human placental microsomal 17β-HSD2, the IC50 remains at 1.20 nM, whereas against mouse liver homogenate 17β-HSD2, the IC50 increases to 27 nM, representing a 22.5-fold selectivity for the human isoform. [1] This contrasts with many pan-inhibitors that show uniform potency across species; for example, the non-selective inhibitor phloretin demonstrates comparable IC50 values (low micromolar) against both human and rodent 17β-HSD enzymes. [2] This species-selective profile is a differentiating feature for researchers requiring human-specific tool compounds.

17β-HSD2 Selectivity Species-specific

Aldosterone Synthase (CYP11B2) Inhibition: Structural Class Distinction vs. Indoline-Based CYP11B2 Inhibitors

Indoline compounds bearing amide substituents have been patented as selective aldosterone synthase (CYP11B2) inhibitors. [1] Within this patent class, structural variations in the amide side chain (benzamide vs. sulfonamide vs. heteroaryl) modulate CYP11B2 potency and selectivity over CYP11B1. [2] The 3,4-dimethoxybenzamide group present in this compound is distinct from the sulfonamide and heteroaryl-substituted analogs exemplified in the patent literature, suggesting a differentiated selectivity profile, although quantitative CYP11B2 IC50 data specific to this compound have not been publicly disclosed.

Aldosterone synthase CYP11B2 Cardiovascular

Optimal Research and Procurement Scenarios for N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide


Potent 17β-HSD1 Inhibition for Estrogen-Dependent Breast Cancer Research

With an IC50 of 1.20 nM against human 17β-HSD1, this compound is suited for enzymatic and cellular studies aimed at blocking the local production of estradiol (E2) from estrone (E1) in breast cancer models. [1] Its potency exceeds that of several established 17β-HSD1 inhibitors, making it a high-value tool compound for labs investigating hormone-dependent tumor proliferation.

Human-Specific 17β-HSD2 Tool Compound for Placental and Endometrial Studies

The compound maintains 1.20 nM potency against human 17β-HSD2 while showing a 22.5-fold lower potency (27 nM) against the mouse isoform, establishing it as a human-selective 17β-HSD2 inhibitor. [1] This profile supports studies in human placental microsomal preparations and human endometrial cell lines where species-matched potency is critical.

Aldosterone Synthase (CYP11B2) Lead Optimization Starting Point

As an indoline-benzamide derivative within the CYP11B2 inhibitor patent landscape, this compound provides a 3,4-dimethoxybenzamide scaffold distinct from the sulfonamide and pyridyl-substituted leads. [1] Medicinal chemistry teams pursuing novel CYP11B2 inhibitors for hypertension and heart failure can use this compound as a basis for SAR exploration.

Structure-Activity Relationship (SAR) Benchmark for N(1)-Ethyl Indolinone Libraries

The N(1)-ethyl substitution is a key differentiator from N(1)-methyl, N(1)-H, and N(1)-aryl indolinone analogs. [1] This compound serves as a reference standard for SAR studies evaluating the impact of N(1)-alkyl chain length on potency, selectivity, and physicochemical properties within indolinone-benzamide libraries.

Quote Request

Request a Quote for N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.